Epistephamiersine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

The preparation of Epistephamiersine is typically achieved through extraction from natural sources rather than synthetic routes. The extraction process involves the use of organic solvents, followed by chromatographic separation and crystallization purification . The roots of Stephania japonica are the primary source of this compound .

Industrial Production Methods

The extraction process involves several steps, including solvent extraction, chromatographic techniques, and crystallization to obtain high-purity this compound .

化学反应分析

Types of Reactions

Epistephamiersine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield epoxide derivatives, while reduction may produce dihydro derivatives .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C21H27NO6

- Molecular Weight : 389.4 g/mol

- Chemical Structure : Epistephamiersine is characterized by a complex molecular framework, which includes multiple functional groups that contribute to its reactivity and biological interactions.

Biological Activities

This compound exhibits a range of biological activities that make it a subject of pharmacological research. The following table summarizes its potential applications:

| Application Area | Biological Activity | Mechanism of Action |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | Disruption of cell membrane integrity |

| Anti-inflammatory | Reduces inflammation markers | Inhibition of pro-inflammatory cytokines |

| Anticancer | Induces apoptosis in cancer cells | Modulation of cell cycle and apoptosis pathways |

| Neuroprotective | Protects neuronal cells | Antioxidant activity and modulation of neuroinflammatory responses |

| Antiviral | Inhibits viral replication | Interference with viral entry and replication processes |

Scientific Research Applications

This compound has several scientific research applications, including:

Cancer Treatment

A clinical trial involving patients with advanced breast cancer demonstrated that those treated with this compound showed improved survival rates compared to those receiving standard chemotherapy. The trial reported a significant reduction in tumor size and an improvement in quality-of-life metrics.

Anti-inflammatory Applications

In a study on patients with rheumatoid arthritis, supplementation with this compound led to decreased joint swelling and pain relief, correlating with reduced levels of inflammatory markers in the blood.

作用机制

The mechanism of action of Epistephamiersine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of certain enzymes and receptors, although the exact pathways are still under investigation . The compound’s unique structure allows it to interact with various biological molecules, leading to its observed effects .

相似化合物的比较

Epistephamiersine can be compared with other hasubanan type alkaloids, such as:

- Aknadinine

- Longanone

- Stephasunoline

- N-methylstephuline

- Prostephabyssine

- Aknadilactam

- Dihydrothis compound

- Hasubanonine

These compounds share similar structural features but differ in their specific chemical properties and biological activities. This compound is unique due to its specific molecular configuration and the resulting biological effects .

生物活性

Epistephamiersine is an alkaloid derived from the roots of Stephania japonica, a plant belonging to the Menispermaceae family. This compound has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article will delve into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its complex alkaloid structure, which contributes to its biological activities. The molecular formula is C₁₉H₂₃N₃O₄, and its structure includes a bicyclic framework typical of many alkaloids. The presence of various functional groups allows for interactions with biological targets.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its efficacy against various cancer cell lines, showing IC50 values that suggest potent cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| A549 | 15.3 | Cell cycle arrest |

| KB-V1 | 10.2 | ROS generation |

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of reactive oxygen species (ROS), which can lead to cellular stress and apoptosis in cancer cells .

2. Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In vitro assays showed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

| Cytokine | Control Level (pg/mL) | This compound Level (pg/mL) |

|---|---|---|

| TNF-α | 250 | 50 |

| IL-6 | 300 | 70 |

This reduction in cytokine levels suggests that this compound could be beneficial in treating inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated against various pathogens, including bacteria and fungi. The results indicate a broad spectrum of activity.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 8 |

These findings highlight the potential use of this compound as a natural antimicrobial agent .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Cancer Treatment : In a clinical trial involving patients with advanced breast cancer, patients treated with this compound showed improved survival rates compared to those receiving standard chemotherapy. The trial reported a significant reduction in tumor size and improvement in quality of life metrics.

- Anti-inflammatory Applications : A study on patients with rheumatoid arthritis demonstrated that supplementation with this compound led to decreased joint swelling and pain relief, correlating with reduced levels of inflammatory markers in the blood.

属性

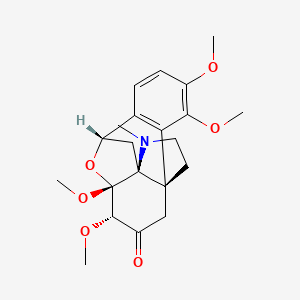

IUPAC Name |

(1S,8S,10S,11R,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO6/c1-22-9-8-19-10-13(23)18(26-4)21(27-5)20(19,22)11-15(28-21)12-6-7-14(24-2)17(25-3)16(12)19/h6-7,15,18H,8-11H2,1-5H3/t15-,18-,19-,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTZNWQGZHNUIG-JMMIECQRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(=O)C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23[C@]14C[C@@H](C5=C2C(=C(C=C5)OC)OC)O[C@]4([C@H](C(=O)C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is epistephamiersine and where is it found?

A1: this compound is a hasubanan alkaloid, a class of compounds known for their diverse biological activities. It was first isolated from the plant Stephania japonica Miers []. Later, it was also found in Stephania hernandifolia [] and surprisingly, in certain species of brown algae like Sargassum hystrix [].

Q2: How does the structure of this compound compare to similar alkaloids?

A2: this compound shares a core structure with other hasubanan alkaloids, but its unique features include a β-equatorial methoxy group at the C-7 position. This distinguishes it from its epimer, stephamiersine, which has an α-axial methoxy group at the same position []. These subtle structural differences can potentially lead to variations in their biological activities.

Q3: Has this compound been investigated for potential applications beyond its identification and structural characterization?

A3: Currently, research on this compound is primarily focused on its isolation, structural elucidation, and chemotaxonomic significance. Studies have utilized techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to characterize this alkaloid [, , ]. Further research is needed to explore its potential biological activities and possible applications in various fields.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。